Isopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amine
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Overview
Description
Isopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amine is a chemical compound that belongs to the class of amines. This compound is characterized by the presence of an isopropyl group attached to a pyrrolidine ring, which is further substituted with a methyl group. The (S) configuration indicates the specific stereochemistry of the molecule, which can have significant implications for its biological activity and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of the Methyl Group: The methyl group is introduced at the 2-position of the pyrrolidine ring using methylating agents under controlled conditions.
Attachment of the Isopropyl Group: The isopropyl group is attached to the nitrogen atom of the pyrrolidine ring through alkylation reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Isopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
Isopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Isopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include signal transduction, metabolic processes, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
Isopropylamine: A simpler amine with similar structural features.
Methylpyrrolidine: A compound with a similar pyrrolidine ring but different substituents.
N-Methylpyrrolidine: Another related compound with a methyl group attached to the nitrogen atom.
Uniqueness
Isopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amine is unique due to its specific stereochemistry and the combination of functional groups, which can result in distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]propan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-8(2)10-7-9-5-4-6-11(9)3/h8-10H,4-7H2,1-3H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTPAHNDIURSAT-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1CCCN1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC[C@@H]1CCCN1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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